molecular formula C14H10BrF3N2S2 B2387366 5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 478031-75-3

5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Katalognummer: B2387366
CAS-Nummer: 478031-75-3
Molekulargewicht: 407.27
InChI-Schlüssel: LORNJXQWYRJLMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole (CAS: 478031-75-3, synonyms: ZINC5943379, AKOS005088640) is a heterocyclic molecule featuring a thieno[2,3-c]pyrazole core substituted with a trifluoromethyl group at position 3, a methyl group at position 1, and a 4-bromophenylsulfanylmethyl moiety at position 5 . Its structure combines electron-withdrawing (trifluoromethyl, bromophenyl) and lipophilic (methyl, sulfanyl) groups, which are critical for modulating physicochemical properties and biological interactions.

Eigenschaften

IUPAC Name

5-[(4-bromophenyl)sulfanylmethyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3N2S2/c1-20-13-11(12(19-20)14(16,17)18)6-10(22-13)7-21-9-4-2-8(15)3-5-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORNJXQWYRJLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)CSC3=CC=C(C=C3)Br)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyrazole ring.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated phenyl derivative.

    Attachment of the Sulfanyl Methyl Group: This step involves the reaction of a suitable sulfanyl methylating agent with the intermediate compound.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating reagent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication or protein synthesis.

Biologische Aktivität

The compound 5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H14BrF3N3SC_{19}H_{14}BrF_3N_3S with a molecular weight of 520.75 g/mol. The presence of bromine and trifluoromethyl groups in its structure contributes to its biological activity by enhancing lipophilicity and altering receptor interactions.

Biological Activity Overview

Research on pyrazole derivatives indicates that they possess a variety of biological activities, including:

  • Antitumor Activity : Many pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated inhibitory activity against key oncogenic pathways such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects : Pyrazoles have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Antibacterial and Antifungal Properties : Some derivatives have shown potent antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrazole derivatives. Key findings include:

  • The sulfanyl group enhances the interaction with biological targets, potentially increasing binding affinity.
  • The trifluoromethyl group contributes to improved metabolic stability and bioavailability.
  • Modifications on the phenyl ring (e.g., bromination) can significantly influence the compound's potency against specific biological targets.

Case Studies

  • Antitumor Activity in Breast Cancer Models : A study evaluated a series of pyrazole derivatives, including those structurally related to our compound, in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited synergistic effects when combined with standard chemotherapeutics like doxorubicin, enhancing overall cytotoxicity .
  • Anti-inflammatory Mechanisms : In vitro studies demonstrated that pyrazole derivatives could inhibit nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), suggesting their potential as anti-inflammatory agents .
  • Antimicrobial Efficacy : A novel series of pyrazole carboxamide derivatives were synthesized and tested against various phytopathogenic fungi. Results showed that some compounds exhibited higher antifungal activity compared to established fungicides, indicating a promising avenue for agricultural applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity against cancer cells
Anti-inflammatoryInhibition of nitric oxide production
AntibacterialPotent activity against bacterial strains
AntifungalEffective against phytopathogenic fungi

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound belongs to a broader class of pyrazole and thienopyrazole derivatives. Key structural analogs include:

Compound Name / ID Core Structure Substituents Key Properties / Bioactivity Reference
Target Compound Thieno[2,3-c]pyrazole 1-methyl, 3-CF₃, 5-(4-bromophenylsulfanylmethyl) N/A (structural focus)
5-[5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-CF₃-1H-thieno[2,3-c]pyrazole (CAS 338747-65-2) Thieno[2,3-c]pyrazole 1-methyl, 3-CF₃, 5-(allylsulfanyl-triazole) Discontinued commercial product; molecular weight 359.4 g/mol
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-CF₃-1H-pyrazol-4-yl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-bromobenzylthio, 5-(pyrazole with 1-methyl-3-CF₃) White solid, Mp 113–114°C, 83.3% yield; potential antimicrobial activity
Pyroxasulfone (Herbicide Active Ingredient) Isoxazole-pyrazole hybrid 3-[[5-(difluoromethoxy)-1-methyl-3-CF₃-pyrazol-4-yl]methyl]sulfonyl Herbicidal activity; 41.46% active ingredient in ZIDUA SC herbicide
N-(3-(5-(3-(4-Fluorophenyl)ureido)-1-methyl-3-CF₃-pyrazol-4-yl)benzyl)methanesulfonamide Pyrazole-urea hybrid 1-methyl, 3-CF₃, 5-(fluorophenylureido), benzyl-methanesulfonamide Plasmodium falciparum inhibitor candidate

Key Observations :

  • Trifluoromethyl (CF₃) : A common substituent in analogs (e.g., ), enhancing lipophilicity and metabolic stability. Its position (3-pyrazole) is conserved in bioactive derivatives .
  • Sulfanyl/Methylthio Groups : The 4-bromophenylsulfanylmethyl group in the target compound mirrors substituents in antimicrobial oxadiazoles (e.g., compound 1 in ). Sulfanyl groups improve binding to enzyme active sites via sulfur-mediated interactions .
  • Heterocyclic Cores: Thieno[2,3-c]pyrazole (target) vs. oxadiazole (), triazole (), or isoxazole () cores influence electronic properties and bioactivity.

Physicochemical Properties

  • Melting Points : Analogs with bromophenyl groups (e.g., compound 1 in : 113–114°C) exhibit higher melting points than chloro- or fluorophenyl derivatives (94–101°C), reflecting stronger intermolecular interactions (e.g., halogen bonding) .
  • Synthetic Yields : The target compound’s sulfanylmethyl group is associated with moderate-to-high yields (78–83% in ), suggesting feasible scalability.

Structural Characterization Methods

  • Crystallography : Programs like SHELX and OLEX2 are widely used for resolving structures of similar compounds (e.g., triazoles in ).
  • Spectroscopy : ¹H/¹³C NMR and HRMS data (e.g., δ 4.51 ppm for CH₂ in ) are critical for confirming substituent connectivity in trifluoromethylpyrazoles .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer: Synthesis involves multi-step protocols, including:

  • Cyclocondensation : Formation of the pyrazole or thieno-pyrazole core via hydrazine derivatives and carbonyl compounds (e.g., ketones or esters) under controlled pH and temperature (60–80°C) .
  • Sulfanyl Group Introduction : Reaction of bromomethyl intermediates with 4-bromothiophenol derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 100–120°C for 4–6 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Key Reaction Parameters :

StepSolventTemperature (°C)Time (h)Catalyst/ReagentReference
CyclocondensationTHF/Ethanol60–806–8Hydrazine hydrate
AlkylationDMF100–1204–6K₂CO₃
PurificationHexane/EtOAcRTSilica gel

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C3, bromophenyl at C5) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₆H₁₁BrF₃N₂S₂) .
  • X-ray Crystallography : Use SHELX software for refinement (SHELXL for small molecules; SHELXS/SHELXD for structure solution). Optimize data collection at 100 K to resolve thieno-pyrazole ring geometry .

Typical Characterization Data :

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 7.45–7.35 (m, 4H, Ar-H), δ 4.20 (s, SCH₂)
HRMS[M+H]⁺ m/z calc. 437.95, found 437.96
X-rayCrystallographic R-factor <0.05

Advanced Research Questions

Q. How to design experiments to study structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replace 4-bromophenyl with chlorophenyl or fluorophenyl) to assess electronic effects on COX-2 inhibition .
  • In Vitro Assays : Test inhibition of inflammatory markers (e.g., IL-6, TNF-α) at 10–100 μM concentrations in macrophage cell lines .
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) in rodent models to identify metabolically stable derivatives .

Example SAR Table :

Substituent (R)COX-2 IC₅₀ (nM)t₁/₂ (h)Reference
4-Bromophenyl508.2
4-Fluorophenyl656.5
4-Methoxyphenyl>10002.1

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 macrophages) and normalize data to positive controls (e.g., celecoxib for COX-2) .
  • Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
  • Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points to ensure reproducibility .

Q. What strategies optimize reaction yields when scaling up synthesis?

Methodological Answer:

  • Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation and reduce side products .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., catalyst loading, solvent ratio) using software like JMP or Minitab .
  • Green Chemistry : Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to enhance sustainability and simplify purification .

Optimization Example :

VariableLow LevelHigh LevelOptimal ValueYield Improvement
Catalyst (Cu(OTf)₂)0.1 eq0.3 eq0.2 eq15%
Temperature110°C130°C125°C20%
Reaction Time2 h4 h3 h10%

Q. How to model electronic effects of substituents on reactivity and binding?

Methodological Answer:

  • Computational Chemistry : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps .
  • Docking Studies : Use AutoDock Vina to simulate binding interactions with COX-2 (PDB: 3LN1). Focus on hydrophobic pockets accommodating trifluoromethyl groups .
  • Spectroscopic Analysis : IR spectroscopy to correlate C-F stretching frequencies (1100–1200 cm⁻¹) with electron-withdrawing effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.